molecular formula C13H11BrN4OS B2669404 N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013756-96-1

N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B2669404
CAS RN: 1013756-96-1
M. Wt: 351.22
InChI Key: JRBMLSIUUYMMAL-UHFFFAOYSA-N
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Description

Benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria . They are designed to inhibit bacterial cell-cell communication pathways, which are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms .


Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .

Scientific Research Applications

Antibacterial Agents

A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, closely related to the compound , has shown promising antibacterial activity. Novel analogs were synthesized and tested against bacterial strains like Staphylococcus aureus and Bacillus subtilis, showing significant inhibitory concentrations. This research suggests potential applications of N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in developing new antibacterial agents (Palkar et al., 2017).

Antimicrobial Activity

Another study focusing on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives highlights the synthesis process and their evaluated antimicrobial activity. These compounds, sharing a structural similarity with the target compound, have shown potential antimicrobial activity, providing a foundation for the use of this compound in similar applications (Babu, Srinivasulu, & Kotakadi, 2015).

Chemical Synthesis and Catalysis

Research into the synthesis of tetrahydrobenzo[b]pyrans catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media presents an efficient and environmentally friendly approach. This highlights the compound's potential role in facilitating or improving chemical reactions and synthesis processes, which could extend to the synthesis of this compound and its derivatives (Jin et al., 2004).

Photovoltaic Devices

In the field of materials science, the synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers for their application in photovoltaic devices showcases the utility of similar compounds in creating advanced materials for renewable energy technologies. This suggests that this compound could be investigated for its potential in electronic and optoelectronic applications (Zhou et al., 2010).

Mechanism of Action

The mechanism of action of these compounds is believed to involve the inhibition of quorum sensing pathways in bacteria . This can disrupt bacterial cell-cell communication and potentially inhibit behaviors such as biofilm formation and virulence production .

Future Directions

Future research could focus on further exploring the potential of these compounds as quorum sensing inhibitors . This could involve more detailed studies on their mechanism of action, as well as investigations into their safety and potential uses in medical or industrial applications .

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4OS/c1-7-5-10(17-18(7)2)12(19)16-13-15-9-4-3-8(14)6-11(9)20-13/h3-6H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBMLSIUUYMMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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